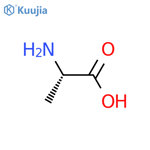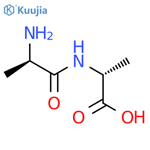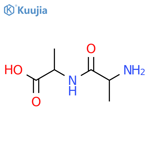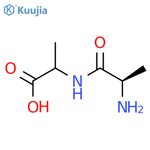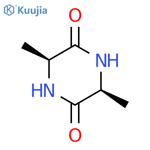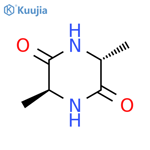- Quantum Yields of Decomposition and Homo-Dimerization of Solid L-Alanine Induced by 7.2 eV Vacuum Ultraviolet Light Irradiation: An Estimate of the Half-Life of L-Alanine on the Surface of Space Objects, Origins of Life and Evolution of Biospheres, 2011, 41(4), 385-395
Cas no 3695-80-5 ((2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid)
![(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid structure](https://ja.kuujia.com/scimg/cas/3695-80-5x500.png)
3695-80-5 structure
商品名:(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid 化学的及び物理的性質
名前と識別子
-
- D-Alanine, L-alanyl-
- (2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid
- Ala-D-Ala-OH
- H-ala-d-ala-oh
- (R)-N-(L-Alanyl)-2-methylglycine
- 2-(2-azanylpropanoylamino)propanoic acid
- 2-(alanylamino)propionic acid
- alanyl-alanine
- D-ALANYLE-D-ALANINE
- H-Ala-Ala-OH
- L-Ala-D-Ala-OH
- L-ALANYL-D-ALANINE
- N-Alanyl-D-alanine
- (R)-2-((S)-2-Aminopropanamido)propanoic acid
- N-L-Alanyl-D-alanine
- 2-[(2-ammoniopropanoyl)amino]propanoate
- SCHEMBL380600
- AKOS010842226
- NSC 186898
- alanyl-D-alanine
- NSC-186898
- (2R)-2-[(2S)-2-aminopropanamido]propanoic acid
- UNII-A8235021UP
- MFCD00066040
- CHEMBL1814487
- 3695-80-5
- CS-0372484
- E82763
- DTXSID201016945
- A8235021UP
- Q27896855
- BDBM50350461
- BS-42359
-
- MDL: MFCD00066040
- インチ: InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4+/m0/s1
- InChIKey: DEFJQIDDEAULHB-IUYQGCFVSA-N
- ほほえんだ: C[C@H](N)C(N[C@@H](C(O)=O)C)=O
計算された属性
- せいみつぶんしりょう: 160.08486
- どういたいしつりょう: 160.085
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.3
- トポロジー分子極性表面積: 92.4A^2
じっけんとくせい
- 密度みつど: 1.208
- ふってん: 402.6 °C at 760 mmHg
- フラッシュポイント: 197.3 °C
- 屈折率: 1.492
- PSA: 92.42
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB476527-1 g |
H-Ala-D-Ala-OH; . |
3695-80-5 | 1g |
€569.50 | 2023-07-18 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1471-100MG |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid |
3695-80-5 | 95% | 100MG |
¥ 376.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1471-5G |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid |
3695-80-5 | 95% | 5g |
¥ 8,131.00 | 2023-03-31 | |
| ChemScence | CS-0372484-100mg |
H-ALA-D-ALA-OH |
3695-80-5 | ≥97.0% | 100mg |
$71.0 | 2022-04-27 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-285875-250 mg |
H-Ala-D-Ala-OH, |
3695-80-5 | 250MG |
¥2,332.00 | 2023-07-11 | ||
| TRC | A576025-10mg |
H-ALA-D-ALA-OH |
3695-80-5 | 10mg |
$ 50.00 | 2022-06-08 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1471-1G |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid |
3695-80-5 | 95% | 1g |
¥ 1,702.00 | 2023-04-13 | |
| TRC | A576025-100mg |
H-ALA-D-ALA-OH |
3695-80-5 | 100mg |
$ 210.00 | 2022-06-08 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-285875A-1 g |
H-Ala-D-Ala-OH, |
3695-80-5 | 1g |
¥5,017.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-285875-250mg |
H-Ala-D-Ala-OH, |
3695-80-5 | 250mg |
¥2332.00 | 2023-09-05 |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid 合成方法
合成方法 1
はんのうじょうけん
1.1 60 s, < 1.0E-4 Pa, 290 K
リファレンス
合成方法 2
合成方法 3
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid Raw materials
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid Preparation Products
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid 関連文献
-
Osamu Yoshida,Jun Nakamura,Hidenori Yamashiro,Kenji Miura,Sayaka Hayashi,Kosei Umetsu,Shu Xu,Hideki Maki,Hirokazu Arimoto Med. Chem. Commun. 2011 2 278
-
Toshimasa Toyo'oka,Hitesh P. Chokshi,Robert G. Carlson,Richard S. Givens,Susan M. Lunte Analyst 1993 118 257
-
3. Synthesis and binding properties of a macrobicyclic receptor for N-protected peptides with a carboxylic acid terminusPeter D. Henley,Christopher P. Waymark,Iain Gillies,Jeremy D. Kilburn J. Chem. Soc. Perkin Trans. 1 2000 1021
-
Jean van Heijenoort Nat. Prod. Rep. 2001 18 503
-
5. Permeation of dipeptides and phosphono dipeptides through liquid emulsion membranes; stereoselectivity of the processWojciech Skrzypińki,Ewa Sierleczko,Pawe? Pluciński,Barbara Lejczak,Pawe? Kafarski J. Chem. Soc. Perkin Trans. 2 1990 689
3695-80-5 ((2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid) 関連製品
- 923-16-0(D-Alanyl-D-Alanine)
- 1188-01-8(DL-Alanyl-glycine)
- 1948-31-8(L-Alanyl-L-alanine)
- 1115-78-2(H-D-Ala-Ala-OH)
- 2392-61-2(L-Alanyl-L-alanine)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:3695-80-5)(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid

清らかである:99%/99%
はかる:1g/5g
価格 ($):366.0/1033.0
